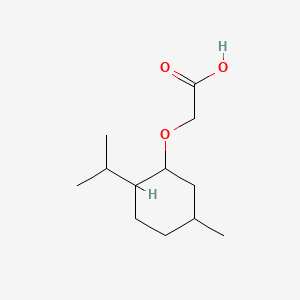

(-)-Menthyloxyacetic acid

Descripción

The exact mass of the compound this compound is 214.15689456 g/mol and the complexity rating of the compound is 213. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILPHQCEVYJUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871388 | |

| Record name | {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71420-37-6, 40248-63-3 | |

| Record name | 2-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71420-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-p-Menth-3-yloxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040248633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071420376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71420-37-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-p-menth-3-yloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(-)-Menthyloxyacetic Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and applications of (-)-Menthyloxyacetic acid. Designed for professionals in research and drug development, this document compiles essential data, detailed experimental protocols, and visual representations of key processes to facilitate its use as a chiral resolving agent.

Core Chemical Properties

This compound, a derivative of l-menthol (B7771125), is a widely utilized chiral auxiliary in organic synthesis. Its robust crystalline nature and distinct stereochemistry make it an excellent resolving agent for a variety of racemic compounds, particularly amines and alcohols.

Identifiers and Structure

| Identifier | Value |

| IUPAC Name | [((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy]acetic acid |

| Synonyms | (−)-Menthyl carboxymethyl ether, l-Menthoxyacetic acid |

| CAS Number | 40248-63-3[1] |

| Molecular Formula | C₁₂H₂₂O₃[1] |

| Molecular Weight | 214.30 g/mol [1] |

| SMILES | CC(C)[C@@H]1CC--INVALID-LINK--C[C@H]1OCC(O)=O |

| InChI Key | CILPHQCEVYJUDN-OUAUKWLOSA-N |

Physicochemical Data

The physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| Melting Point | 52-55 °C | |

| Boiling Point | 163-164 °C at 10 mmHg | |

| Density | 1.01 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.4672 | |

| Specific Rotation ([α]²⁵/D) | -92.5° (c=4 in methanol) | |

| Flash Point | 113 °C (closed cup) |

Spectroscopic Data

The following sections provide key spectroscopic data for the structural elucidation and characterization of this compound.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the menthyl group protons and the protons of the acetic acid moiety. The key shifts are approximately: δ 4.20-4.10 (m, 2H, -O-CH₂-), 3.21 (m, 1H, CH-O), and a series of multiplets between 2.22 and 0.78 ppm corresponding to the cyclohexyl ring protons.

¹³C NMR (90 MHz, CDCl₃): The carbon NMR spectrum shows distinct peaks for each of the 12 carbons. Noteworthy chemical shifts include the carboxylic acid carbon, the carbon of the ether linkage, and the carbons of the menthyl backbone.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands. A broad peak in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1730 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. C-O stretching vibrations are also prominent.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with its structure, with major fragments arising from the loss of the carboxylic acid group and fragmentation of the menthyl moiety. The base peak is typically observed at m/z 81.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below.

Experimental Protocol: Synthesis from l-Menthol

This procedure is adapted from a well-established method.[2]

Materials:

-

l-Menthol (2.56 moles)

-

Dry Toluene (B28343) (1 L, plus additional for reflux)

-

Sodium metal (3.04 gram atoms)

-

Monochloroacetic acid (1.01 moles), dried

-

20% Hydrochloric acid

Procedure:

-

Dissolve 400 g (2.56 moles) of l-menthol in 1 L of dry toluene in a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser.

-

Add 70 g (3.04 gram atoms) of clean sodium to the solution.

-

Heat the mixture to reflux. Once the sodium has melted, begin stirring to create fine globules of sodium. Continue refluxing for 15 hours.

-

After cooling, carefully remove any excess sodium.

-

Re-assemble the apparatus with a dropping funnel. Heat the mixture to 85-90 °C with continuous stirring.

-

Slowly add a solution of 95 g (1.01 moles) of dried monochloroacetic acid in 800 mL of warm, dry toluene from the dropping funnel. A precipitate will form.

-

After the addition is complete, reflux the mixture for 48 hours with vigorous stirring. It may be necessary to add 1-1.5 L of additional dry toluene to maintain stirrability.

-

Cool the reaction mixture and transfer it to a 5-L separatory funnel. Extract with three 1-L portions of water.

-

Combine the aqueous extracts and carefully acidify with 20% hydrochloric acid.

-

The crude this compound will separate as a brown oil. Extract this oil with three 200-mL portions of benzene.

-

Combine the benzene extracts and remove the solvent by distillation.

-

Fractionally distill the residue under reduced pressure. The fraction boiling at 134–137 °C/2 mm is the purified l-menthoxyacetic acid.[2]

Application in Chiral Resolution

This compound is a powerful tool for the separation of enantiomers. The general strategies for resolving racemic amines and alcohols are outlined below.

Resolution of Racemic Amines via Diastereomeric Salt Formation

The resolution of racemic amines is achieved by forming diastereomeric salts with this compound. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

Salt Formation: Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). In a separate flask, dissolve this compound (1 equivalent) in the same solvent. Combine the two solutions and stir. The diastereomeric salts will precipitate out of the solution.

-

Fractional Crystallization: Heat the mixture to dissolve the salts, then allow it to cool slowly. The less soluble diastereomeric salt will crystallize out first.

-

Isolation: Collect the crystals by filtration. The purity of the diastereomer can be improved by recrystallization.

-

Liberation of the Enantiomerically Pure Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine.

-

Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Recovery of Resolving Agent: Acidify the remaining aqueous layer to recover the this compound.

Caption: Workflow for the chiral resolution of a racemic amine.

Resolution of Racemic Alcohols via Diastereomeric Ester Formation

For racemic alcohols, resolution is typically achieved by forming diastereomeric esters with this compound, which can then be separated by chromatography or crystallization.

-

Esterification: React the racemic alcohol with this compound in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) to form a mixture of diastereomeric esters.

-

Separation: Separate the diastereomeric esters using column chromatography or fractional crystallization.

-

Hydrolysis: Hydrolyze the separated diastereomeric esters (e.g., using NaOH or LiAlH₄) to yield the enantiomerically pure alcohols and recover the this compound.

Caption: Workflow for the chiral resolution of a racemic alcohol.

Safety Information

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338

References

A Technical Guide to the Physical Properties of (-)-Menthyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthyloxyacetic acid, a chiral carboxylic acid derived from (-)-menthol, serves as a crucial resolving agent in the separation of enantiomers. Its well-defined stereochemistry and chemical properties make it an invaluable tool in asymmetric synthesis and drug development, where the chirality of a molecule can dictate its pharmacological activity. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and a workflow for its characterization.

Physical and Chemical Properties

The physical properties of this compound are well-documented, providing essential data for its application in various chemical processes. These properties are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 52-55 °C | |

| Boiling Point | 163-164 °C | at 10 mmHg |

| Specific Rotation | [α] = -92.5° | c = 4 in methanol, at 25°C, D-line of sodium |

| Density | 1.01 g/mL | at 20 °C |

| Refractive Index | 1.4672 | at 20°C, D-line of sodium |

| Molecular Formula | C₁₂H₂₂O₃ | |

| Molecular Weight | 214.30 g/mol | |

| Appearance | White to light yellow crystalline powder |

Experimental Protocols

Accurate determination of the physical properties of this compound is paramount for its effective use. The following sections detail the standard experimental methodologies for characterizing this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has transformed into a liquid (the end of melting) are recorded. This range is reported as the melting point.

Specific Rotation Measurement

As a chiral compound, this compound rotates the plane of polarized light. The specific rotation is a characteristic physical constant.

Methodology: Polarimetry

-

Solution Preparation: A solution of this compound of a known concentration (c) is prepared in a suitable solvent (e.g., methanol). A typical concentration is 4 g per 100 mL.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank sample containing only the solvent.

-

Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (l), typically 1 decimeter (dm). The observed optical rotation (α) is then measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) The temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm) are also recorded.

Solubility Assessment

Methodology: Qualitative Solubility Test

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, chloroform, ethyl acetate).

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, a small, measured amount (e.g., 10 mg) of this compound is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as "soluble," "sparingly soluble," or "insoluble." For acidic compounds like this compound, solubility in aqueous bases (e.g., 5% NaOH, 5% NaHCO₃) and insolubility in aqueous acids (e.g., 5% HCl) can also be tested to confirm its acidic nature.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the menthyl group protons, the protons of the methylene (B1212753) group adjacent to the ether oxygen, and a broad singlet for the carboxylic acid proton, typically downfield (δ 10-13 ppm).[1][2] The exact chemical shifts and coupling patterns provide a unique fingerprint of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms in their unique chemical environments. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (δ 170-185 ppm).[1][3]

Methodology: NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.

-

Data Acquisition: The NMR spectrum is acquired on a spectrometer, with standard parameters for ¹H and ¹³C NMR.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad O-H stretching band for the carboxylic acid is expected in the region of 3300-2500 cm⁻¹, and a strong C=O stretching band around 1700-1725 cm⁻¹.[1] C-O stretching and C-H stretching and bending vibrations will also be present.

Methodology: FT-IR Spectroscopy (Solid Sample)

-

Sample Preparation: A thin film of the solid can be prepared by dissolving a small amount in a volatile solvent (e.g., methylene chloride), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4] Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing the mixture into a disc.

-

Background Spectrum: A background spectrum of the empty sample compartment or the pure KBr pellet is recorded.

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded. The background is automatically subtracted by the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Methodology: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate charged molecules.

-

Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer and detected. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks. For carboxylic acids, common fragmentation patterns include the loss of -OH (M-17) and -COOH (M-45) groups.[5]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive physical characterization of this compound.

Caption: Workflow for the physical characterization of this compound.

References

- 1. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Synthesis Overview: The Williamson Ether Synthesis

An In-Depth Technical Guide to the Synthesis of (-)-Menthyloxyacetic Acid

For researchers, scientists, and professionals in drug development, this compound serves as a valuable chiral resolving agent. This technical guide provides a comprehensive overview of its synthesis, focusing on a well-established and reliable route. The information presented herein is compiled from reputable sources to ensure accuracy and reproducibility.

The principal and most widely utilized method for the preparation of this compound is the Williamson ether synthesis.[1][2] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the alkoxide is generated from (-)-menthol, which then reacts with a haloacetic acid, typically monochloroacetic acid, to form the desired ether.[3] The reaction proceeds via an SN2 mechanism.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and physical properties of this compound.

| Parameter | Value | Reference(s) |

| Reactants | ||

| (-)-Menthol | 400 g (2.56 moles) | [3] |

| Sodium | 70 g (3.04 gram atoms) | [3] |

| Monochloroacetic Acid | 95 g (1.01 moles) | [3] |

| Toluene (B28343) (initial) | 1 L | [3] |

| Toluene (for addition) | 800 mL | [3] |

| Toluene (for dilution) | 1-1.5 L | [3] |

| Reaction Conditions | ||

| Reflux Time (Sodium) | 15 hours | [3] |

| Temperature (Chloroacetic Acid Addition) | 85-90 °C | [3] |

| Reflux Time (Post-addition) | 48 hours | [3] |

| Product Information | ||

| Yield | 115-135 g (53-62% based on chloroacetic acid) | [3] |

| Boiling Point | 134–137 °C at 2 mm Hg; 163-164 °C at 10 mm Hg | [3][4] |

| Melting Point | 52-55 °C | [4] |

| Density | 1.01 g/mL at 20 °C | [4] |

| Molecular Formula | C₁₂H₂₂O₃ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials and Equipment:

-

5-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with calcium chloride tube

-

Heating oil bath

-

1-L separatory funnel

-

(-)-Menthol (m.p. 41–42°)

-

Sodium metal

-

Dry toluene

-

Monochloroacetic acid (dried over concentrated H₂SO₄)

-

20% Hydrochloric acid

-

Vacuum distillation apparatus

Procedure:

Step 1: Formation of Sodium Menthoxide

-

Fit the 5-L three-necked flask with a mechanical stirrer and a reflux condenser protected by a calcium chloride tube.

-

Add a solution of 400 g (2.56 moles) of (-)-menthol in 1 L of dry toluene to the flask.

-

Carefully add 70 g (3.04 gram atoms) of clean sodium metal.

-

Heat the flask in an oil bath to gently reflux the toluene.

-

Once the sodium has melted, begin stirring at a rate sufficient to break the sodium into fine globules.

-

Continue refluxing for 15 hours.

-

After the reaction period, stop stirring, allow the mixture to cool, and carefully remove any excess sodium.

Step 2: Williamson Ether Synthesis

-

Fit a 1-L separatory funnel into the third neck of the flask.

-

Raise the oil bath temperature to 85–90 °C.

-

With continued stirring, add a solution of 95 g (1.01 moles) of dried monochloroacetic acid in 800 mL of warm, dry toluene from the separatory funnel. The addition rate should be controlled to prevent excessively vigorous refluxing. A precipitate of sodium chloroacetate (B1199739) will form immediately.

-

After the addition is complete, reflux the mixture with thorough stirring for 48 hours.

-

During this period, it may be necessary to add an additional 1–1.5 L of dry toluene to maintain stirrability. Periodically stop the stirrer to scrape solid material from the flask walls.

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the flask and transfer the contents to a 5-L separatory funnel.

-

Extract the mixture with three 1-L portions of water. The toluene layer contains unreacted menthol (B31143) which can be recovered.

-

Carefully acidify the combined aqueous extracts with 20% hydrochloric acid. The crude this compound will separate as a brown oil.

-

Extract the crude product with three 200-mL portions of benzene.

-

Combine the benzene extracts and remove the solvent by distillation.

Step 4: Purification

-

The residue from the previous step is purified by fractional distillation under reduced pressure.

-

Collect the fraction boiling at 134–137 °C / 2 mm Hg. This is the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

An In-Depth Technical Guide on the Mechanism of Action of (-)-Menthyloxyacetic Acid as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Menthyloxyacetic acid is a powerful and versatile chiral resolving agent employed in the separation of enantiomers, a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. This technical guide elucidates the core mechanism of action of this compound, provides detailed experimental protocols for its application, and presents quantitative data from representative chiral resolutions. The fundamental principle of its resolving power lies in the formation of diastereomers—either diastereomeric salts with racemic bases (amines) or diastereomeric esters with racemic alcohols. These diastereomers exhibit distinct physicochemical properties, most notably differential solubility, which facilitates their separation through techniques such as fractional crystallization or chromatography. Subsequent chemical cleavage of the separated diastereomers allows for the isolation of the individual, enantiomerically pure compounds.

Core Mechanism of Action

The efficacy of this compound as a chiral resolving agent stems from its ability to convert a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties.[1][2][3] This transformation is the cornerstone of classical chiral resolution.

Resolution of Racemic Amines via Diastereomeric Salt Formation

When a racemic mixture of a chiral amine (containing both R and S enantiomers) is treated with enantiomerically pure this compound, an acid-base reaction occurs, leading to the formation of two diastereomeric salts.[3][4]

-

(R)-Amine + this compound → [(R)-Ammonium][(-)-menthyloxyacetate]

-

(S)-Amine + this compound → [(S)-Ammonium][(-)-menthyloxyacetate]

These two salts, being diastereomers, possess different crystal lattice energies and, consequently, different solubilities in a given solvent system.[5] This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.[6] The crystallized salt can then be isolated by filtration.

Resolution of Racemic Alcohols via Diastereomeric Ester Formation

For the resolution of racemic alcohols, this compound is used to form diastereomeric esters through an esterification reaction.[1][3]

-

(R)-Alcohol + this compound → (R)-Alkyl-(-)-menthyloxyacetate + H₂O

-

(S)-Alcohol + this compound → (S)-Alkyl-(-)-menthyloxyacetate + H₂O

The resulting diastereomeric esters have different physical properties, including boiling points and affinities for stationary phases in chromatography.[7][8] This allows for their separation by techniques such as fractional distillation, or more commonly, column chromatography.[8][9]

Quantitative Data Presentation

Table 1: Resolution of Racemic Amines via Diastereomeric Salt Formation

| Racemic Amine | Chiral Acid Resolving Agent | Solvent(s) | Method | Yield of Less Soluble Salt | Enantiomeric Excess (e.e.) of Amine from Salt | Reference |

| (±)-1-Phenylethylamine | L-(+)-Tartaric Acid | Methanol (B129727) | Fractional Crystallization | 87.5% | 83.5% (one crystallization) | [6] |

| (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not Specified | Fractional Crystallization | Not Specified | >85% | [10] |

| (±)-Phenylalanine methyl ester | PEGylated-(R)-Mandelic Acid | Methanol | Temperature-assisted Phase Transition | 78-90% | 85% (one cycle) | [11] |

Table 2: Resolution of Racemic Carboxylic Acids/Alcohols via Diastereomeric Ester Formation

| Racemic Substrate | Chiral Auxiliary | Separation Method | Yield of Diastereomer 1 | Yield of Diastereomer 2 | Notes | Reference |

| (rac)-Carboxylic Acid Intermediate 7 | L-(-)-Menthol | Chromatography | 45.3% | 44.4% | Separation of diastereomeric menthyl esters. | [12] |

| (rac)-Carboxylic Acid Intermediate 19 | L-(-)-Menthol | Preparative HPLC | 53% (ratio) | 46% (ratio) | Clean separation of diastereomeric menthyl esters. | [12] |

| (±)-2-Butanol | (S)-(+)-MαNP Acid | HPLC on Silica (B1680970) Gel | Not Specified | Not Specified | Baseline separation of diastereomeric esters (α=1.15, Rs=1.18). | [13] |

Experimental Protocols

The following are detailed, generalized methodologies for the chiral resolution of racemic amines and alcohols using this compound.

Protocol for the Resolution of a Racemic Amine

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve one equivalent of the racemic amine in a minimal amount of a chosen solvent (e.g., methanol, ethanol, or acetone).

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, gently heating if necessary to achieve complete dissolution. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

-

Slowly add the warm solution of this compound to the amine solution with constant stirring.

-

-

Fractional Crystallization:

-

Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

For maximum yield, the flask may be further cooled in an ice bath or refrigerator for several hours or overnight.

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected diastereomeric salt in water.

-

Add a strong base, such as 1 M NaOH, until the solution is basic (pH > 10) to deprotonate the ammonium (B1175870) salt and liberate the free amine.

-

Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Excess:

Protocol for the Resolution of a Racemic Alcohol

-

Diastereomeric Ester Formation:

-

In a round-bottom flask, combine the racemic alcohol (1.0 equivalent), this compound (1.1 equivalents), and a suitable solvent (e.g., dichloromethane (B109758) or toluene).

-

Add a catalytic amount of an acid catalyst (e.g., concentrated sulfuric acid) or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

The reaction mixture is typically stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation of Diastereomeric Esters:

-

Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine catalyst (if used), a saturated aqueous solution of sodium bicarbonate to remove unreacted this compound, and brine.

-

The organic layer is then dried over an anhydrous drying agent and the solvent is removed under reduced pressure to yield the crude mixture of diastereomeric esters.

-

-

Separation of Diastereomeric Esters:

-

The diastereomeric esters are separated by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient).[8][9] The fractions corresponding to each diastereomer are collected separately.

-

-

Hydrolysis of the Separated Esters:

-

Each separated diastereomeric ester is individually hydrolyzed to yield the corresponding enantiomerically pure alcohol. This is typically achieved by heating the ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous base (e.g., NaOH or KOH).

-

After the hydrolysis is complete, the alcohol is extracted into an organic solvent, and the extract is washed, dried, and concentrated to give the pure enantiomer.

-

-

Determination of Enantiomeric Excess:

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

// Nodes racemate [label="Racemic Amine\n(R/S Mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="this compound\n(Resolving Agent)", fillcolor="#F1F3F4", fontcolor="#202124"]; diastereomers [label="Mixture of Diastereomeric Salts\n[(R)-Amine / (-)-Acid]\n[(S)-Amine / (-)-Acid]", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Fractional Crystallization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; less_soluble [label="Less Soluble\nDiastereomeric Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; more_soluble [label="More Soluble\nDiastereomeric Salt\n(in solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; liberation1 [label="Liberation with Base", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; liberation2 [label="Liberation with Base", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enantiomer1 [label="Enantiomer 1\n(e.g., R-Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; enantiomer2 [label="Enantiomer 2\n(e.g., S-Amine)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges racemate -> diastereomers [label="Acid-Base\nReaction"]; reagent -> diastereomers; diastereomers -> separation; separation -> less_soluble [label="Precipitates"]; separation -> more_soluble [label="Remains in\nMother Liquor"]; less_soluble -> liberation1; more_soluble -> liberation2; liberation1 -> enantiomer1; liberation2 -> enantiomer2; } .dot Caption: Workflow for the chiral resolution of a racemic amine.

// Nodes racemate [label="Racemic Alcohol\n(R/S Mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="this compound\n(Resolving Agent)", fillcolor="#F1F3F4", fontcolor="#202124"]; diastereomers [label="Mixture of Diastereomeric Esters\n[(R)-Alcohol-(-)-Acid]\n[(S)-Alcohol-(-)-Acid]", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Chromatography", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ester1 [label="Diastereomeric\nEster 1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ester2 [label="Diastereomeric\nEster 2", fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrolysis1 [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis2 [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enantiomer1 [label="Enantiomer 1\n(e.g., R-Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; enantiomer2 [label="Enantiomer 2\n(e.g., S-Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges racemate -> diastereomers [label="Esterification"]; reagent -> diastereomers; diastereomers -> separation; separation -> ester1 [label="Separated\nFraction 1"]; separation -> ester2 [label="Separated\nFraction 2"]; ester1 -> hydrolysis1; ester2 -> hydrolysis2; hydrolysis1 -> enantiomer1; hydrolysis2 -> enantiomer2; } .dot Caption: Workflow for the chiral resolution of a racemic alcohol.

Conclusion

This compound serves as an exemplary chiral resolving agent, operating through the classical and robust mechanism of diastereomer formation. Its application in the resolution of both racemic amines and alcohols highlights its versatility. The successful separation of enantiomers using this reagent is contingent upon the careful selection of solvents and separation techniques to exploit the differences in the physical properties of the intermediate diastereomers. The protocols and data presented herein provide a comprehensive framework for the effective implementation of this compound in laboratory and industrial settings for the production of enantiomerically pure compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An improved method for determining enantiomeric excess by (13)C-NMR in chiral liquid crystal media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 17. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Menthyloxyacetic Acid: A Comprehensive Technical Guide for Chiral Resolution

CAS Number: 40248-63-3

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of (-)-Menthyloxyacetic acid as a chiral resolving agent.

This compound is a widely utilized chiral resolving agent in organic chemistry. Its efficacy lies in its ability to form diastereomeric salts or esters with racemic mixtures of amines and alcohols, respectively. These diastereomers, possessing distinct physical properties, can then be separated by conventional techniques such as fractional crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure compounds, a critical step in the development of pharmaceuticals and other biologically active molecules.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₃ | [1][2] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| Melting Point | 52-55 °C | |

| Boiling Point | 163-164 °C at 10 mmHg | |

| Density | 1.01 g/mL at 20 °C | |

| Optical Activity | [α]²⁵/D −92.5° (c=4 in methanol) | |

| Refractive Index | n20/D 1.4672 | |

| Solubility | Soluble in organic solvents such as toluene (B28343) and benzene (B151609). | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the menthyl group protons, including the isopropyl group, as well as the methylene (B1212753) protons adjacent to the ether oxygen and the acidic proton of the carboxylic acid. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for each of the 12 carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the downfield region of the spectrum.[3] |

| IR Spectroscopy | The infrared spectrum is characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, and C-O stretching bands for the ether and carboxylic acid functionalities.[4] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups from the parent molecule. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of (-)-menthol with chloroacetic acid in the presence of a strong base.[1]

Experimental Protocol: Synthesis

Materials:

-

Sodium

-

Dry Toluene

-

Chloroacetic acid (monochloroacetic acid)

-

20% Hydrochloric acid

-

Benzene

Procedure:

-

In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride tube, dissolve 400 g (2.56 moles) of l-menthol in 1 L of dry toluene.

-

To this solution, add 70 g (3.04 gram atoms) of clean sodium. The reaction mixture is heated to reflux with stirring until all the sodium has reacted, which typically takes 12 to 15 hours.

-

After cooling the resulting sodium menthoxide solution to room temperature, slowly add a solution of 265 g (2.8 moles) of dry chloroacetic acid in 1 L of dry toluene through a dropping funnel over 2-3 hours with continuous stirring.

-

A heavy precipitate of sodium chloroacetate (B1199739) will form. Once the addition is complete, reflux and stir the mixture for 48 hours. Additional dry toluene (1-1.5 L) may be necessary to maintain effective stirring.

-

After the reaction, cool the mixture and extract the sodium salt of menthoxyacetic acid with three 1-L portions of water.

-

Carefully acidify the combined aqueous extracts with 20% hydrochloric acid. The crude menthoxyacetic acid will separate as a brown oil.

-

Extract the crude product with three 200-mL portions of benzene.

-

Combine the benzene extracts and remove the solvent by distillation.

-

The residue is then fractionally distilled under reduced pressure. The fraction boiling at 134–137 °C/2 mm is collected as pure l-menthoxyacetic acid. The yield is typically between 300–350 g (55–64%).[1]

Application in Chiral Resolution

This compound is a versatile resolving agent for a variety of racemic compounds, most notably amines and alcohols. The general principle involves the formation of diastereomers, which can then be separated.

Chiral Resolution of Racemic Amines

Principle: Racemic amines react with the carboxylic acid group of this compound to form a pair of diastereomeric ammonium (B1175870) carboxylate salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequent treatment with a base liberates the enantiomerically pure amine.

Experimental Protocol: Resolution of a Racemic Amine

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent for crystallization (e.g., methanol, ethanol, ethyl acetate)

-

Aqueous base (e.g., NaOH or KOH solution)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of this compound in the same solvent, heating gently if necessary.

-

Combine the two solutions and stir. The diastereomeric salts may precipitate immediately or upon cooling.

-

Fractional Crystallization: Isolate the less soluble diastereomeric salt by filtration. The purity of the salt can be improved by recrystallization from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the crystallized salt.

-

Liberation of the Enantiomerically Pure Amine: Suspend the purified diastereomeric salt in water and add an aqueous base to deprotonate the amine.

-

Extract the liberated free amine with an organic solvent.

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure amine.

Chiral Resolution of Racemic Alcohols

Principle: Racemic alcohols are first derivatized with this compound to form a mixture of diastereomeric esters. This is typically achieved using standard esterification methods. The resulting diastereomeric esters are then separated by chromatography (e.g., column chromatography or HPLC). Finally, hydrolysis of the separated esters yields the enantiomerically pure alcohols.

Experimental Protocol: Resolution of a Racemic Alcohol

Materials:

-

Racemic alcohol

-

This compound

-

Coupling agent (e.g., DCC/DMAP or other esterification reagents)

-

Anhydrous organic solvent (e.g., dichloromethane, THF)

-

Silica (B1680970) gel for column chromatography or a suitable chiral HPLC column

-

Eluent for chromatography

-

Aqueous acid or base for hydrolysis (e.g., HCl or NaOH)

-

Organic solvent for extraction

Procedure:

-

Esterification: In a round-bottomed flask, dissolve the racemic alcohol, this compound (1 equivalent), and a catalytic amount of DMAP in an anhydrous organic solvent. Cool the mixture in an ice bath and add DCC (1.1 equivalents). Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure.

-

Separation of Diastereomers: Purify the crude ester mixture by column chromatography on silica gel or by preparative HPLC to separate the two diastereomeric esters.

-

Hydrolysis: Hydrolyze each separated diastereomeric ester individually using acidic or basic conditions to liberate the corresponding enantiomerically pure alcohol and this compound.

-

Isolation: Extract the enantiomerically pure alcohol with an organic solvent, dry the organic layer, and remove the solvent to obtain the final product.

Safety Information

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a valuable and effective chiral resolving agent for the separation of enantiomers of racemic amines and alcohols. Its straightforward synthesis and the reliable protocols for its application in forming and separating diastereomers make it an important tool in academic research and industrial drug development. The ability to obtain enantiomerically pure compounds is paramount for understanding their biological activity and ensuring the safety and efficacy of pharmaceutical products. This guide provides the essential technical information for the successful utilization of this compound in these critical applications.

References

(-)-Menthyloxyacetic acid molecular weight and formula

An In-depth Technical Guide to (-)-Menthyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal chiral resolving agent in stereochemistry. This document outlines its chemical and physical properties, detailed experimental protocols for its application in chiral resolution, and a logical workflow for its use in separating enantiomers.

Core Properties of this compound

This compound is primarily utilized in the separation of racemic mixtures.[1][2][3] Its molecular and physical data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₃ | [1][4] |

| Molecular Weight | 214.30 g/mol | [1][4] |

| CAS Number | 40248-63-3 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 52-55 °C | |

| Boiling Point | 163-164 °C at 10 mmHg | |

| Density | 1.01 g/mL at 20 °C | |

| Optical Activity | [α]25/D -92.5° (c=4 in methanol) |

Application in Chiral Resolution: Experimental Protocol

This compound serves as a chiral auxiliary, a compound that transforms a mixture of enantiomers into a mixture of diastereomers, which can then be separated by conventional techniques like chromatography or crystallization.[5] The general protocol for the chiral resolution of a racemic carboxylic acid using a menthol-derived agent involves a three-step process: esterification, separation of diastereomers, and hydrolysis.

Formation of Diastereomeric Esters (Esterification)

The first step is the reaction of the racemic carboxylic acid with a chiral alcohol, in this case, a derivative of (-)-menthol, to form diastereomeric esters.

Materials:

-

Racemic carboxylic acid

-

(-)-Menthol or a reactive derivative like this compound

-

Esterification agent (e.g., 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA))[6]

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Base (e.g., triethylamine, DMAP)

Procedure:

-

Dissolve the racemic carboxylic acid in the anhydrous solvent.

-

Add the chiral auxiliary, (-)-menthol or its derivative.

-

Add the esterification agent and the base to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, quench the reaction and extract the diastereomeric ester mixture with an organic solvent.

-

Wash the organic phase with an aqueous solution to remove any unreacted acid and base.

-

Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

Separation of Diastereomers

The resulting diastereomeric esters have different physical properties and can be separated using standard chromatographic techniques.

Materials:

-

Crude diastereomeric ester mixture

-

Silica gel for column chromatography or a preparative HPLC system with a suitable column (e.g., CHIRALPAK).[7][8]

-

Eluent (e.g., a mixture of hexane (B92381) and ethanol (B145695) or isopropanol).[7][8]

Procedure:

-

Develop an analytical HPLC or TLC method to achieve baseline separation of the two diastereomers.

-

Based on the analytical results, perform preparative column chromatography or HPLC to separate the diastereomers on a larger scale.

-

Collect the fractions containing each pure diastereomer.

-

Analyze the purity of the separated diastereomers by analytical HPLC or NMR.

Hydrolysis of Separated Diastereomers

The final step is to hydrolyze the separated diastereomeric esters to obtain the individual, enantiomerically pure carboxylic acids.

Materials:

-

Purified diastereomeric ester

-

Base for hydrolysis (e.g., NaOH or KOH)

-

Solvent mixture (e.g., methanol/water or THF/water)

-

Acid for neutralization (e.g., HCl)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Dissolve the purified diastereomeric ester in the solvent mixture.

-

Add an excess of the base.

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

If a co-solvent was used, remove it under reduced pressure.

-

Acidify the aqueous solution with the acid to a pH of ~2.

-

Extract the enantiomerically pure carboxylic acid with an organic solvent.

-

Dry the organic phase and evaporate the solvent to yield the final product.

-

The chiral auxiliary, (-)-menthol, can be recovered from the reaction mixture.

Experimental Workflow

The logical flow of the chiral resolution process is depicted in the following diagram.

Caption: Workflow for chiral resolution using a menthol-derived auxiliary.

Biological Activity and Signaling Pathways

Based on available scientific literature, this compound is primarily recognized for its role as a chiral resolving agent in chemical synthesis. There is currently no significant evidence to suggest its direct involvement in biological signaling pathways or notable biological activities beyond its application in stereochemistry. Its utility is firmly established in the preparation of enantiomerically pure compounds for various applications, including drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (-)-menthoxyacetic acid | CAS#:40248-63-3 | Chemsrc [chemsrc.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of (-)-Menthyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and an overview of the primary application of (-)-Menthyloxyacetic acid. The information is intended to ensure its safe and effective use in research and development environments.

Chemical and Physical Properties

This compound is a chiral carboxylic acid primarily utilized as a resolving agent in the separation of enantiomers.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₃ | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| CAS Number | 40248-63-3 | [3] |

| Appearance | White to off-white solid or liquid | [4] |

| Melting Point | 52-55 °C | |

| Boiling Point | 163-164 °C at 10 mmHg | |

| Density | 1.01 g/mL at 20 °C | |

| Flash Point | >230 °F (>110 °C) | [5] |

| Optical Activity | [α]25/D -92.5° (c=4 in methanol) | |

| Purity | ≥97.0% | [4] |

Safety and Hazard Information

This compound is classified as an irritant. The following table summarizes its hazard classifications and associated precautionary statements under the Globally Harmonized System (GHS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 | [1] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 | [1] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [6] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory.

| Protection Type | Specific Equipment | Rationale and Best Practices | Reference(s) |

| Eye Protection | Chemical safety goggles or a face shield. | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection. | [1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. | [1] |

| Body Protection | Laboratory coat. | A fully fastened lab coat provides a barrier against accidental spills. | [1] |

| Respiratory Protection | Use in a well-ventilated area or fume hood. If dust or aerosol generation is likely, a dust respirator is recommended. | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood. | [1] |

| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. | [7] |

Handling Procedures

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

General Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

-

Dispensing : When transferring the solid, do so carefully to avoid generating dust. Keep the container tightly sealed when not in use.[1]

Storage

-

Conditions : Store in a cool, dark, and dry place in a tightly closed container.[1]

-

Incompatibilities : Store away from strong oxidizing agents.[1]

-

Shelf Life : When stored as a powder at -20°C, the shelf life is approximately 3 years. At 4°C, it is approximately 2 years.[4]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [1] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to flush. Seek medical attention if irritation develops or persists. | [1] |

| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention. | [1] |

Accidental Release Measures

-

Personal Precautions : Wear appropriate PPE as outlined in section 3.1. Evacuate unnecessary personnel from the area.[1]

-

Environmental Precautions : Prevent the material from entering drains or waterways.[1]

-

Containment and Cleanup : For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Decontaminate the spill area with an appropriate cleaning agent.[1]

Firefighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or foam.[1]

-

Specific Hazards : Hazardous combustion products may include carbon monoxide and carbon dioxide.[1]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Protocols: Chiral Resolution of a Racemic Amine

This compound is primarily used as a chiral resolving agent to separate racemic mixtures, particularly amines and alcohols, by forming diastereomeric salts or esters that can be separated by crystallization or chromatography.[9][10]

General Principle

The carboxylic acid group of this compound reacts with a racemic amine to form a pair of diastereomeric ammonium (B1175870) salts. Due to their different physical properties, these diastereomers can be separated. Subsequent neutralization liberates the individual enantiomers of the amine.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the chiral resolution of a racemic amine using this compound.

Caption: Chiral resolution workflow using this compound.

Detailed Protocol for Diastereomeric Ester Formation and Separation

The following is a more detailed, generalized protocol for the resolution of a racemic alcohol through the formation and separation of diastereomeric esters. A similar principle applies to the resolution of amines via amide formation.

-

Esterification :

-

In a round-bottom flask, dissolve the racemic alcohol and a slight molar excess (e.g., 1.1 equivalents) of this compound in a suitable anhydrous solvent (e.g., dichloromethane, toluene).

-

Add a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) or dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).[11]

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform a standard aqueous workup to isolate the crude mixture of diastereomeric esters.

-

-

Separation of Diastereomers :

-

The crude mixture of diastereomers can be separated using one of the following methods:

-

Fractional Crystallization : Dissolve the crude mixture in a minimal amount of a suitable hot solvent or solvent system. Allow the solution to cool slowly. The less soluble diastereomer will crystallize out first. Filter the crystals and repeat the crystallization process to improve diastereomeric purity.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Use a chiral stationary phase (e.g., CHIRALPAK®) and an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethanol) to separate the diastereomers.[5] Collect the fractions corresponding to each diastereomer.

-

-

-

Hydrolysis and Recovery :

-

Hydrolysis of the Ester : Cleave the ester bond of each separated diastereomer to yield the enantiomerically pure alcohol and recover the this compound. This can be achieved by base-catalyzed hydrolysis (e.g., using NaOH or KOH in a mixture of water and an alcohol).[10]

-

Isolation : After hydrolysis, acidify the reaction mixture to protonate the carboxylate of the resolving agent, making it soluble in an organic solvent. Extract the enantiomerically pure alcohol with a suitable organic solvent. The aqueous layer will contain the salt of the resolving agent. Further acidification of the aqueous layer followed by extraction will allow for the recovery of the this compound.

-

Logical Relationships in Safe Handling

The following diagram illustrates the logical flow of considerations and actions for the safe handling of this compound in a laboratory setting.

Caption: Key safety and handling procedures for this compound.

Biological Signaling Pathways

Currently, there is no significant published research indicating that this compound has a specific role in biological signaling pathways. Its primary application is as a synthetic chiral resolving agent. The biological activity of menthol (B31143) and its derivatives has been studied, but specific data for this compound in a biological context is not available.[7][8] Researchers should treat it as a potentially bioactive compound due to its structural similarity to other menthyl derivatives and handle it with the appropriate precautions until more data is available.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (-)-menthoxyacetic acid | CAS#:40248-63-3 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Solubility Profile of (-)-Menthyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthyloxyacetic acid, a derivative of the naturally occurring monoterpene (-)-menthol, is a chiral compound utilized primarily as a resolving agent in the separation of enantiomers.[1][2][3] Its molecular structure, incorporating both a bulky hydrophobic terpene moiety and a polar carboxylic acid group, results in specific physicochemical properties that are critical for its application and handling. This technical guide provides a consolidated overview of the available data on this compound, with a focus on its physicochemical characteristics. Due to the limited availability of specific quantitative solubility data in public literature, this guide also furnishes a detailed experimental protocol for determining its solubility in various solvents, a crucial parameter for its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₃ | [4] |

| Molecular Weight | 214.30 g/mol | [5] |

| Appearance | White to light yellow crystal powder or liquid | [5] |

| Melting Point | 52-55 °C | [2][5] |

| Boiling Point | 163-164 °C at 10 mmHg | [2][5] |

| Density | 1.01 g/mL at 20 °C | [2][5] |

| pKa (Predicted) | 3.47 ± 0.10 | |

| LogP (Predicted) | 2.54840 | [2] |

| Refractive Index (n20/D) | 1.4672 | [2][5] |

Solubility Profile

Qualitative Solubility Discussion

Terpene derivatives, in general, are known to be highly soluble in common organic solvents such as chloroform, dioxane, THF, and DMSO.[2] Carboxylic acids exhibit a wide range of solubilities depending on the nature of the rest of the molecule; their solubility in organic solvents can be significantly influenced by the presence of water.

Lack of Quantitative Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility values (e.g., in mg/mL or g/L) for this compound in common laboratory solvents. Therefore, experimental determination of its solubility is necessary for applications requiring precise concentrations.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method. This protocol is designed to be adaptable for various solvents and temperatures.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, methanol, acetone, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration in the original saturated solution. This value represents the equilibrium solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

The Advent and Evolution of (-)-Menthyloxyacetic Acid: A Stalwart in Chiral Resolution

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the arsenal (B13267) of tools available for separating racemic mixtures, (-)-Menthyloxyacetic acid has carved a niche as a reliable and effective chiral resolving agent. This technical guide delves into the discovery, history, and application of this invaluable reagent, providing a comprehensive resource for its practical implementation.

Introduction to Chiral Resolution

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components.[1] Since enantiomers often exhibit markedly different pharmacological and toxicological profiles, obtaining single-enantiomer drugs is a critical aspect of pharmaceutical development. The most common method for chiral resolution involves the use of a chiral resolving agent to form a pair of diastereomers with the racemic mixture.[1] These diastereomers, having different physical properties such as solubility, can then be separated by techniques like fractional crystallization or chromatography.[1]

The Menthol (B31143) Family: A Legacy in Chirality

Menthol, a naturally occurring cyclic monoterpene alcohol, has long been recognized for its utility in chiral synthesis.[2] Its inherent chirality, stemming from three stereocenters, makes it and its derivatives valuable chiral auxiliaries and resolving agents. L-(-)-menthol, in particular, has been employed to resolve racemic carboxylic acids through the formation of diastereomeric esters.[2]

Emergence of this compound

Principle of Resolution with this compound